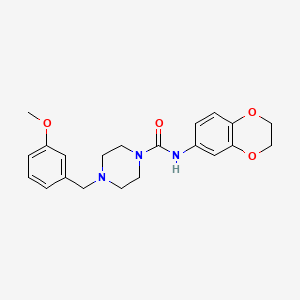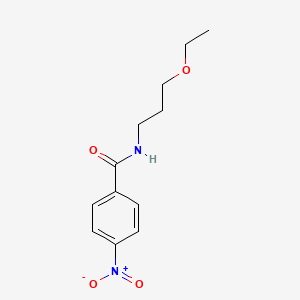![molecular formula C19H21N3O B4691300 N-{2-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]ethyl}acetamide](/img/structure/B4691300.png)
N-{2-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]ethyl}acetamide
説明
N-{2-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]ethyl}acetamide, also known as PEA, is a compound that has been the focus of scientific research due to its potential therapeutic applications. PEA is a naturally occurring compound found in various tissues and has been shown to have anti-inflammatory, analgesic, and neuroprotective effects.
作用機序
The exact mechanism of action of N-{2-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]ethyl}acetamide is not fully understood. However, it has been suggested that this compound may act through the activation of PPAR-α, which is a nuclear receptor that regulates the expression of genes involved in lipid metabolism and inflammation. This compound has also been shown to activate the transient receptor potential vanilloid type 1 (TRPV1) channel, which is involved in pain perception.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound has been shown to increase the levels of endocannabinoids, which are lipid molecules that act as neurotransmitters and modulate pain perception and inflammation. This compound has also been shown to increase the levels of N-acylethanolamines (NAEs), which are lipid molecules that have anti-inflammatory and neuroprotective effects. In addition, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the survival and growth of neurons.
実験室実験の利点と制限
N-{2-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]ethyl}acetamide has several advantages for lab experiments. This compound is a naturally occurring compound that is easy to synthesize and purify. This compound has also been shown to have low toxicity and is well-tolerated in animal models. However, there are also limitations to using this compound in lab experiments. This compound has poor solubility in water, which can make it difficult to administer in vivo. In addition, this compound has a short half-life in the body, which can limit its therapeutic potential.
将来の方向性
There are several future directions for research on N-{2-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]ethyl}acetamide. One area of research is to investigate the potential therapeutic applications of this compound in human diseases, such as chronic pain, neurodegenerative diseases, and inflammatory disorders. Another area of research is to investigate the mechanism of action of this compound and to identify its molecular targets. Finally, future research can focus on developing new formulations of this compound that can improve its solubility and increase its half-life in the body.
科学的研究の応用
N-{2-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]ethyl}acetamide has been studied for its potential therapeutic applications in various fields, including pain management, neuroprotection, and inflammation. This compound has been shown to have analgesic effects in animal models of pain, and it has been suggested that this compound may act through the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α). This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In addition, this compound has been shown to have anti-inflammatory effects, and it has been suggested that this compound may act through the inhibition of the production of pro-inflammatory cytokines.
特性
IUPAC Name |
N-[2-[1-(1-phenylethyl)benzimidazol-2-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-14(16-8-4-3-5-9-16)22-18-11-7-6-10-17(18)21-19(22)12-13-20-15(2)23/h3-11,14H,12-13H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGGOQSFHISANU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2CCNC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 7-methyl-3-{2-[methyl(phenyl)amino]-2-oxoethyl}-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4691229.png)

![N-(4-bromo-1H-pyrazol-5-yl)-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4691256.png)
![methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-({[2-(4-methylbenzoyl)hydrazino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4691267.png)
![3-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B4691275.png)
![3-[(4-chlorophenyl)thio]-N-(4-pyridinylmethyl)propanamide](/img/structure/B4691278.png)
![N-{3-[(2-phenoxyacetyl)amino]phenyl}isonicotinamide](/img/structure/B4691283.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B4691286.png)
![2-[1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4691294.png)


![2-methoxy-N,N-dimethyl-5-[(4-phenyl-1-piperazinyl)carbonyl]benzenesulfonamide](/img/structure/B4691313.png)
![methyl 2-[({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4691321.png)
